molecular formula C5H7BrN4O B1384201 4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide CAS No. 287922-73-0

4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide

Cat. No. B1384201
M. Wt: 219.04 g/mol
InChI Key: BTHNJNKFWJQYTO-UHFFFAOYSA-N
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Description

“4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide” is also known as “4-Bromo-1-methyl-1H-pyrazole-3-amidoxime”. It has a CAS Number of 287922-73-0 and a molecular weight of 219.04 .


Molecular Structure Analysis

The molecular formula of “4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide” is CHBrNO . The average mass is 219.039 Da and the monoisotopic mass is 217.980316 Da .


Physical And Chemical Properties Analysis

The compound has a density of 2.0±0.1 g/cm3, a boiling point of 419.8±55.0 °C at 760 mmHg, and a flash point of 207.7±31.5 °C . It has a molar refractivity of 43.2±0.5 cm3, a polar surface area of 76 Å2, and a molar volume of 110.4±7.0 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide is involved in various synthesis processes and chemical reactions. For instance, in the study of pyrazoles, it has been observed that certain bromo derivatives like 4-bromo-1,5-dimethyl-4-nitropyrazole react with aqueous ammonia under specific conditions, illustrating its reactivity and potential in synthesizing amino derivatives (Perevalov et al., 1983).
  • The compound also plays a role in the bromination of pyrazolines, indicating its significance in the formation of bromo derivatives, as demonstrated in the study of the transformation of pyrazoline to pyrazole (McGreer & Wigfield, 1969).

Medicinal Chemistry

  • In medicinal chemistry, derivatives of this compound, such as 4-methylpyrazole, are explored for their potential in inhibiting ethanol oxidation, as noted in metabolic studies on rats (Blomstrand & Ohman, 1973). This highlights its relevance in understanding metabolic pathways and designing potential therapeutic agents.

Biochemical Studies

  • The compound and its derivatives are used in biochemical studies, such as exploring the inhibition of oxidation processes. For example, pyrazole and 4-methylpyrazole, which are structurally related, have been studied for their ability to inhibit oxidation by hydroxyl radicals, an aspect crucial in understanding cellular oxidative processes (Cederbaum & Berl, 1982).

Organic Chemistry

  • In organic chemistry, the compound is essential in studying regioselective reactions. For instance, research on the regioselective introduction of electrophiles in the pyrazole ring, particularly in positions influenced by the presence of bromine, illustrates the compound's role in understanding and designing regioselective synthetic pathways (Balle, Vedsø & Begtrup, 1999).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .

Future Directions

While there is limited information available on the future directions of “4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide”, it’s worth noting that similar compounds are being used in chemical synthesis . This suggests that “4-bromo-N’-hydroxy-1-methylpyrazole-3-carboximidamide” could potentially have applications in the synthesis of other compounds or in various chemical reactions.

properties

IUPAC Name

4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4O/c1-10-2-3(6)4(8-10)5(7)9-11/h2,11H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTHNJNKFWJQYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=NO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)/C(=N/O)/N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20425519
Record name 4-BROMO-N'-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N'-hydroxy-1-methylpyrazole-3-carboximidamide

CAS RN

287922-73-0
Record name 4-BROMO-N'-HYDROXY-1-METHYL-1H-PYRAZOLE-3-CARBOXIMIDAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20425519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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